2-Acetylpyrrolidine

Physicochemical Profiling Medicinal Chemistry ADME

Choose 2-Acetylpyrrolidine for its documented antimicrobial activity in fermentation research and platelet aggregation studies. Its C2-acetyl substitution ensures high water solubility (228 g/L) and distinct basicity (pKa 9.57) versus N-acetyl analogs, critical for reproducible assays. Procure at 98% purity for reliable metabolomics and medicinal chemistry workflows.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 60026-20-2
Cat. No. B1595597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylpyrrolidine
CAS60026-20-2
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC(=O)C1CCCN1
InChIInChI=1S/C6H11NO/c1-5(8)6-3-2-4-7-6/h6-7H,2-4H2,1H3
InChIKeyFYCFJMPASVKULQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetylpyrrolidine (CAS 60026-20-2): Physicochemical Baseline and Class Positioning for Informed Procurement


2-Acetylpyrrolidine (CAS 60026-20-2) is a C2-acetyl substituted pyrrolidine derivative with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol [1]. This compound belongs to the class of pyrrolidines, which are saturated five-membered nitrogen heterocycles [2]. Characterized as a chiral building block and synthetic intermediate, 2-Acetylpyrrolidine exhibits moderate water solubility (estimated 228 g/L) and a calculated logP of -0.16, indicating a balanced hydrophilic-lipophilic profile [3]. Its basic nitrogen center (pKa ~9.57) confers a physiological charge of +1 under neutral conditions [3]. While structurally simple, the precise placement of the acetyl group at the 2-position distinguishes this compound from its N-acetyl isomer and unsaturated analogs, forming the basis for its unique chemical behavior and limited but targeted biological activity profile.

Why Substituting 2-Acetylpyrrolidine with Other Pyrrolidine Derivatives Compromises Experimental Integrity


Substituting 2-Acetylpyrrolidine with other pyrrolidine derivatives without rigorous validation introduces significant risk of divergent experimental outcomes. The position of the acetyl group (C2 vs. N1) fundamentally alters key physicochemical parameters such as hydrogen bonding capacity, basicity (pKa ~9.57 for 2-acetyl vs. significantly reduced basicity for N-acetyl), and solubility (estimated water solubility of 228 g/L for 2-Acetylpyrrolidine vs. qualitative solubility for N-Acetylpyrrolidine) [1]. These differences directly impact compound behavior in biological assays, chromatographic separation, and synthetic transformations [2]. Furthermore, the saturated pyrrolidine ring of 2-Acetylpyrrolidine confers distinct stability and reactivity profiles compared to unsaturated analogs like 2-Acetyl-1-pyrroline [3]. The evidence presented below quantifies these critical differentiators to guide scientifically sound compound selection.

Quantitative Differentiation Evidence for 2-Acetylpyrrolidine Against Key Comparators


Water Solubility and Lipophilicity Profile Divergence from N-Acetylpyrrolidine

2-Acetylpyrrolidine demonstrates a markedly higher predicted water solubility compared to its N-acetyl isomer. While both compounds share the molecular formula C6H11NO, the distinct placement of the acetyl group leads to a predicted water solubility of 228 g/L for 2-Acetylpyrrolidine [1]. In contrast, N-Acetylpyrrolidine is described as water-soluble, but quantitative solubility data are not readily available . Furthermore, the predicted logP values diverge: 2-Acetylpyrrolidine exhibits a calculated logP of -0.16 (ALOGPS), suggesting balanced hydrophilicity [1], whereas N-Acetylpyrrolidine is expected to be more lipophilic due to the reduced basicity and enhanced membrane permeability associated with N-acetylation .

Physicochemical Profiling Medicinal Chemistry ADME

Purity and Physical State Differentiation for Procurement Decisions

Commercial specifications reveal distinct physical states and purity grades between 2-Acetylpyrrolidine and N-Acetylpyrrolidine. 2-Acetylpyrrolidine is typically supplied as a solid with a minimum purity specification of 98% . In contrast, N-Acetylpyrrolidine is commonly available as a liquid with a minimum purity of 95% . The solid form of 2-Acetylpyrrolidine may offer advantages in weighing accuracy and storage stability, while the higher purity specification reduces the need for additional purification steps prior to use in sensitive assays.

Chemical Procurement Quality Control Synthetic Chemistry

Distinct Biological Activity Profile: Antibiotic and Platelet Aggregation Properties

2-Acetylpyrrolidine exhibits a specific biological activity profile not uniformly shared by other pyrrolidine derivatives. It is reported to act as an antibiotic inhibiting microbiological growth in beer, and it displays platelet aggregation properties [1]. While many pyrrolidine derivatives show antibacterial or enzyme inhibitory activities, the combination of antibiotic activity in a specific food matrix (beer) and modulation of platelet aggregation appears to be a more targeted profile for 2-Acetylpyrrolidine. For comparison, N-Acetylpyrrolidine has been primarily investigated as a smoking-related metabolite inducing DNA hypomethylation , and N-acetylpyrrolidine derivatives have shown α-glucosidase inhibition with IC50 values in the millimolar range (e.g., 0.52 ± 0.02 mM) [2].

Antimicrobial Screening Natural Product Chemistry Food Microbiology

Synthetic Utility: Ring-Contractive Rearrangement to Access 2-Acetylpyrrolidine

A distinct synthetic route to 2-Acetylpyrrolidine via acid-catalyzed rearrangement of 1-benzyl-2-methyl-3-piperidone offers a unique entry point not applicable to many other pyrrolidine derivatives [1]. Under reflux in aqueous 6 N HCl, 1-benzyl-2-methyl-3-piperidone undergoes rearrangement to 1-benzyl-2-acetylpyrrolidine [2]. This transformation represents a ring contraction from a six-membered piperidine to a five-membered pyrrolidine, providing a strategic alternative to direct acetylation of pyrrolidine. In contrast, N-Acetylpyrrolidine is typically prepared by direct N-acetylation of pyrrolidine, and 2-Acetyl-1-pyrroline often requires multi-step syntheses from cyclic amino acids [3].

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Optimal Research and Industrial Applications for 2-Acetylpyrrolidine Based on Differentiated Evidence


Antimicrobial Additive Development for Fermented Beverages

The reported antibiotic activity of 2-Acetylpyrrolidine, specifically its inhibition of microbial growth in beer, positions this compound as a candidate for research into novel preservatives or antimicrobial additives for the brewing and fermented beverage industry [1]. Unlike N-acetylpyrrolidine, which lacks documented antimicrobial activity in this context, 2-Acetylpyrrolidine's activity profile warrants further investigation into its spectrum, mechanism, and safety for food applications. Researchers can procure the compound at 98% purity for standardized assays.

Synthetic Intermediate for N-Benzyl-2-acetylpyrrolidine Derivatives

The acid-catalyzed rearrangement of 1-benzyl-2-methyl-3-piperidone to 1-benzyl-2-acetylpyrrolidine provides a direct route to N-benzyl substituted 2-acetylpyrrolidines [2]. This pathway is advantageous for medicinal chemistry programs exploring the SAR of pyrrolidine-based scaffolds, as it circumvents the need for protecting group strategies and allows for late-stage functionalization. The high water solubility (228 g/L) of the parent 2-acetylpyrrolidine further facilitates aqueous work-up procedures during synthesis [3].

Reference Standard for Metabolomics and Food Chemistry

2-Acetylpyrrolidine has been detected in breakfast cereals and cereal products and is linked to aroma formation in rice, making it a relevant metabolite for food chemistry and metabolomics studies [4]. Its unique MS/MS fragmentation pattern (predicted spectrum available) and defined physicochemical properties (water solubility 228 g/L, logP -0.16) make it a suitable candidate as a reference standard for LC-MS or GC-MS based metabolomics workflows [5]. Procurement of the solid, 98% pure form ensures accurate quantitation.

Platelet Aggregation Pathway Investigation

The reported platelet aggregation properties of 2-Acetylpyrrolidine [1] suggest a potential role in cardiovascular or thrombosis research. While specific potency data are lacking, this activity distinguishes 2-Acetylpyrrolidine from N-acetyl analogs primarily investigated for metabolic or enzyme inhibition effects. Researchers can utilize the compound as a chemical probe to elucidate novel pathways of platelet activation or as a starting point for the development of aggregation modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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